molecular formula C12H17NO2 B7840027 N-Benzyl-N-methyl-L-alanine methyl ester

N-Benzyl-N-methyl-L-alanine methyl ester

Cat. No.: B7840027
M. Wt: 207.27 g/mol
InChI Key: ICLIPUDSQHQCDK-JTQLQIEISA-N
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Description

N-Benzyl-N-methyl-L-alanine methyl ester is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the amino acid, L-alanine, which is further methylated and esterified with methanol

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of L-alanine with benzyl chloride and methyl iodide in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate benzylated amino acid, which is then methylated to form the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, controlled temperature, and pressure conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Carboxylic acids or ketones (from oxidation)

  • Alcohols (from reduction)

  • Substituted benzyl derivatives (from nucleophilic substitution)

Scientific Research Applications

N-Benzyl-N-methyl-L-alanine methyl ester has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and peptides.

  • Biology: The compound can serve as a substrate or inhibitor in enzymatic studies, helping researchers understand enzyme mechanisms and interactions.

  • Industry: The compound is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

N-Benzyl-N-methyl-L-alanine methyl ester is similar to other amino acid derivatives such as N-benzyl-L-alanine methyl ester and N-methyl-L-alanine methyl ester. its unique combination of benzyl and methyl groups on the amino acid backbone gives it distinct chemical properties and reactivity. This uniqueness allows it to be used in specific applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

  • N-benzyl-L-alanine methyl ester

  • N-methyl-L-alanine methyl ester

  • L-alanine methyl ester

Properties

IUPAC Name

methyl (2S)-2-[benzyl(methyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLIPUDSQHQCDK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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